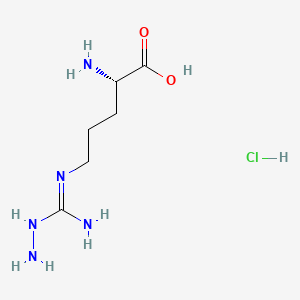

NG-amino-L-Arginine (hydrochloride)

Descripción general

Descripción

El clorhidrato de NG-amino-L-arginina es un análogo estructural novedoso de la L-argininaEl óxido nítrico es una molécula de señalización celular crucial involucrada en varios procesos fisiológicos, incluida la modulación del tono vascular, la secreción de insulina y el desarrollo neuronal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del clorhidrato de NG-amino-L-arginina implica la modificación de la L-arginina. El proceso generalmente incluye la introducción de un grupo amino en la porción guanidina de la L-arginina. Las condiciones de reacción a menudo implican el uso de reactivos y catalizadores específicos para garantizar la adición selectiva del grupo amino.

Métodos de producción industrial: La producción industrial del clorhidrato de NG-amino-L-arginina sigue una ruta sintética similar, pero a una escala mayor. El proceso está optimizado para obtener mayores rendimientos y pureza, y a menudo implica técnicas avanzadas de purificación como la cristalización y la cromatografía para aislar el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: El clorhidrato de NG-amino-L-arginina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de varios derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula, alterando su actividad.

Sustitución: El grupo amino en el clorhidrato de NG-amino-L-arginina puede participar en reacciones de sustitución, donde se reemplaza por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.

Sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del clorhidrato de NG-amino-L-arginina, cada uno con propiedades químicas y actividades biológicas distintas .

Aplicaciones Científicas De Investigación

Cardiovascular Health

Mechanism of Action:

NG-amino-L-Arginine acts as a competitive inhibitor of nitric oxide synthase, which decreases the production of nitric oxide. This can have implications for cardiovascular health, particularly in conditions characterized by endothelial dysfunction.

Clinical Applications:

- Hypertension Management: Studies indicate that L-arginine supplementation can help lower blood pressure and improve vascular function in individuals with hypertension .

- Peripheral Arterial Disease: Research has shown that L-arginine can enhance blood flow in patients with peripheral arterial disease, although long-term benefits on walking distance remain inconclusive .

Case Study:

A systematic review highlighted that oral L-arginine administration improved endothelial function in patients with cardiovascular diseases, suggesting its potential as a therapeutic agent for managing heart-related conditions .

Neurological Disorders

Application in Amyotrophic Lateral Sclerosis (ALS):

Recent studies have investigated the effects of NG-amino-L-Arginine on patients with ALS. A clinical trial administering 15 g/day of L-arginine hydrochloride over three months reported no serious adverse events, indicating good tolerance among participants . The study aimed to assess nutritional status and functional outcomes, suggesting potential benefits for weight maintenance and overall health in ALS patients.

Research Findings:

The trial showed that while there were no significant changes in body weight or functional scores, the safety profile of NG-amino-L-Arginine was favorable, warranting further investigation into its efficacy .

Immune Function and Wound Healing

Role as a Nutraceutical:

L-arginine is recognized for its role in immune response enhancement. It has been shown to improve immune responses to infections and may aid in wound healing due to its involvement in collagen synthesis and cell proliferation .

Clinical Implications:

- Post-Surgical Recovery: Supplementation with L-arginine has been linked to improved wound healing outcomes in surgical patients, potentially reducing recovery time .

Case Study:

A study demonstrated that patients receiving L-arginine supplements post-surgery exhibited faster wound healing compared to those who did not receive supplementation, highlighting its utility in clinical settings .

Metabolic Disorders

Insulin Sensitivity:

Some studies suggest that NG-amino-L-Arginine may influence insulin sensitivity and glucose metabolism. However, results have been mixed regarding its effectiveness in enhancing insulin secretion or improving glycemic control .

Research Insights:

A recent investigation found no significant hormonal responses following L-arginine supplementation, indicating that while it may have some metabolic benefits, its impact on insulin dynamics requires further exploration .

Sports Nutrition

Performance Enhancement:

Athletes often use L-arginine for its purported benefits on exercise performance due to its role as a precursor to nitric oxide, which can enhance blood flow and nutrient delivery during physical activity.

Research Findings:

While some studies report improvements in exercise performance and recovery times with L-arginine supplementation, others show negligible effects. The variability may depend on individual responses and specific exercise conditions .

Data Summary Table

Mecanismo De Acción

El clorhidrato de NG-amino-L-arginina ejerce sus efectos inhibiendo las enzimas de la óxido nítrico sintasa. Se une al sitio activo de la enzima, impidiendo la conversión de L-arginina en óxido nítrico. Esta inhibición está mediada por la alteración covalente del grupo prostético hemo dentro de la enzima, lo que lleva a su inactivación. El compuesto inhibe selectivamente diferentes isoformas de la óxido nítrico sintasa, incluidas las formas neuronal, inducible y endotelial .

Compuestos similares:

NG-metil-L-arginina: Otro inhibidor de la óxido nítrico sintasa, pero menos potente en comparación con el clorhidrato de NG-amino-L-arginina.

Diaminoguanidina: Inhibe la óxido nítrico sintasa a través de un mecanismo similar, pero tiene diferentes propiedades químicas y actividades biológicas.

Singularidad: El clorhidrato de NG-amino-L-arginina es único debido a su alta potencia y selectividad en la inhibición de la óxido nítrico sintasa. Es de 100 a 300 veces más potente que la NG-metil-L-arginina, lo que lo convierte en una herramienta valiosa en la investigación y en potenciales aplicaciones terapéuticas .

Comparación Con Compuestos Similares

NG-methyl-L-arginine: Another inhibitor of nitric oxide synthase, but less potent compared to NG-amino-L-arginine hydrochloride.

Diaminoguanidine: Inhibits nitric oxide synthase through a similar mechanism but has different chemical properties and biological activities.

Uniqueness: NG-amino-L-arginine hydrochloride is unique due to its high potency and selectivity in inhibiting nitric oxide synthase. It is 100- to 300-fold more potent than NG-methyl-L-arginine, making it a valuable tool in research and potential therapeutic applications .

Actividad Biológica

NG-amino-L-arginine (hydrochloride), also known as L-NAA HCl, is a structural analog of L-arginine and serves primarily as a potent inhibitor of nitric oxide synthases (NOSs). This compound has garnered attention for its unique biological activities, particularly in the modulation of nitric oxide (NO) production, which plays a critical role in various physiological processes.

Target and Inhibition

NG-amino-L-arginine selectively inhibits three isoforms of nitric oxide synthase: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). The inhibition constants (Ki) for these isoforms are as follows:

- nNOS: 0.3 μM

- eNOS: 2.5 μM

- iNOS: 3 μM

This selective inhibition leads to a significant reduction in NO production from L-arginine, thereby affecting numerous downstream signaling pathways related to vascular tone, immune response, and neurotransmission .

Biochemical Pathways

The primary pathway affected by NG-amino-L-arginine is the NO synthesis pathway. By inhibiting NOS, this compound disrupts the conversion of L-arginine to NO and citrulline, which can lead to alterations in vascular function and other physiological responses .

Pharmacological Effects

In Vitro Studies

Research indicates that NG-amino-L-arginine induces endothelium-dependent contractions in vascular tissues. It has been shown to antagonize acetylcholine-induced relaxation and cyclic GMP accumulation in a concentration-dependent manner. Specifically, at concentrations of 100 μM, it can nearly abolish endothelium-dependent relaxation induced by acetylcholine .

In Vivo Studies

In animal models, particularly those simulating septic conditions, NG-amino-L-arginine treatment resulted in increased systemic and pulmonary vascular resistance indices. Moreover, it was associated with decreased heart rates and cardiac output, indicating a potential role in modulating cardiovascular responses during sepsis . Notably, higher mortality rates were observed following endotoxin challenges when treated with this compound, highlighting its significant impact on systemic physiology .

Clinical Implications

The biological activity of NG-amino-L-arginine has implications for several clinical conditions where NO signaling is disrupted. These include:

- Cardiovascular Diseases: Given its role in modulating vascular tone, NG-amino-L-arginine may be relevant in conditions like hypertension and heart failure.

- Inflammatory Disorders: As an inhibitor of iNOS, it could potentially be used in managing conditions characterized by excessive NO production.

- Sepsis Management: Its effects on vascular resistance may offer insights into therapeutic strategies for septic shock .

Data Table: Summary of Key Findings

| Study Type | Key Findings | Dosage | Outcome |

|---|---|---|---|

| In Vitro | Induces endothelium-dependent contraction; inhibits acetylcholine-induced relaxation | 100 μM | Significant reduction in cyclic GMP accumulation |

| In Vivo | Increased systemic/pulmonary resistance; decreased cardiac indices | Varies by model | Elevated mortality post-endotoxin challenge |

| Clinical Trials | Potential use in cardiovascular diseases; effects on inflammatory responses | Varies | Modulation of NO-related pathways |

Case Studies

-

Sepsis Model Study

In a controlled study involving sepsis models in rats, treatment with NG-amino-L-arginine resulted in increased vascular resistance and altered hemodynamic parameters compared to controls. This suggests a critical role for the compound in managing septic responses through modulation of NOS activity . -

Cardiovascular Research

Clinical observations have noted that patients with cardiovascular diseases exhibit altered NO signaling pathways. Supplementation with NG-amino-L-arginine may provide insights into therapeutic approaches aimed at restoring balance within these pathways .

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[amino(hydrazinyl)methylidene]amino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N5O2.ClH/c7-4(5(12)13)2-1-3-10-6(8)11-9;/h4H,1-3,7,9H2,(H,12,13)(H3,8,10,11);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVMJVSXFJRHGQ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.